molecular formula C7H9N3S B186861 (5-Methyl-pyridin-2-yl)-thiourea CAS No. 131185-00-7

(5-Methyl-pyridin-2-yl)-thiourea

Cat. No.: B186861
CAS No.: 131185-00-7
M. Wt: 167.23 g/mol
InChI Key: GEYNPFWKKUCREI-UHFFFAOYSA-N
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Description

(5-Methyl-pyridin-2-yl)-thiourea is a heterocyclic compound that contains both pyridine and thiourea functional groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-pyridin-2-yl)-thiourea typically involves the reaction of 5-methyl-2-aminopyridine with isothiocyanates. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

5-Methyl-2-aminopyridine+IsothiocyanateThis compound\text{5-Methyl-2-aminopyridine} + \text{Isothiocyanate} \rightarrow \text{this compound} 5-Methyl-2-aminopyridine+Isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-pyridin-2-yl)-thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-pyridin-2-yl)-thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 2-methylpyridine share structural similarities.

    Thiourea derivatives: Compounds such as phenylthiourea and ethylthiourea have similar functional groups.

Uniqueness

(5-Methyl-pyridin-2-yl)-thiourea is unique due to the combination of the pyridine and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(5-methylpyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYNPFWKKUCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375004
Record name (5-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131185-00-7
Record name (5-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-METHYL-PYRIDIN-2-YL)THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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